molecular formula C4H9NO3 B14469888 Acetic acid, hydroxy-, 2-aminoethyl ester CAS No. 67674-52-6

Acetic acid, hydroxy-, 2-aminoethyl ester

Cat. No.: B14469888
CAS No.: 67674-52-6
M. Wt: 119.12 g/mol
InChI Key: FPWNJWWLQAXJAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, hydroxy-, 2-aminoethyl ester can be synthesized through the esterification of acetic acid and ethanolamine. The reaction typically involves heating acetic acid and ethanolamine in the presence of a mineral acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and produces water as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, hydroxy-, 2-aminoethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and ethanolamine.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids and other oxidation products.

    Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid.

    Basic Hydrolysis: Strong bases such as sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Acetic acid and ethanolamine.

    Oxidation: Carboxylic acids and other oxidation products.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, hydroxy-, 2-aminoethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.

    Industry: It is used in the production of various industrial chemicals and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, hydroxy-, 2-aminoethyl ester involves its interaction with specific molecular targets and pathways. Upon hydrolysis, it releases acetic acid and ethanolamine, which can participate in various biochemical reactions. Ethanolamine, for instance, is a precursor to important biomolecules such as phospholipids, which are essential components of cell membranes .

Comparison with Similar Compounds

Acetic acid, hydroxy-, 2-aminoethyl ester can be compared with other similar compounds, such as:

    Acetic acid, hydroxy-, ethyl ester:

    Acetic acid, hydroxy-, methyl ester:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biochemical research, and potential therapeutic applications.

Properties

CAS No.

67674-52-6

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

2-aminoethyl 2-hydroxyacetate

InChI

InChI=1S/C4H9NO3/c5-1-2-8-4(7)3-6/h6H,1-3,5H2

InChI Key

FPWNJWWLQAXJAA-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)CO)N

Origin of Product

United States

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